molecular formula C19H18ClN5S B12032187 4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B12032187
M. Wt: 383.9 g/mol
InChI Key: CTYKOFFXPFZESH-WMODRVCGSA-N
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Description

4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a dimethylamino group

Preparation Methods

The synthesis of 4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-3-phenyl-2-propenal with 4-(dimethylamino)phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the triazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethylformamide, and catalysts such as triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring and the phenyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

When compared to other similar compounds, 4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

These compounds share a similar core structure but differ in the substituents attached to the triazole ring, which can significantly influence their chemical properties and biological activities .

Properties

Molecular Formula

C19H18ClN5S

Molecular Weight

383.9 g/mol

IUPAC Name

4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-[4-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H18ClN5S/c1-24(2)17-10-8-15(9-11-17)18-22-23-19(26)25(18)21-13-16(20)12-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,23,26)/b16-12-,21-13+

InChI Key

CTYKOFFXPFZESH-WMODRVCGSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)Cl

Origin of Product

United States

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